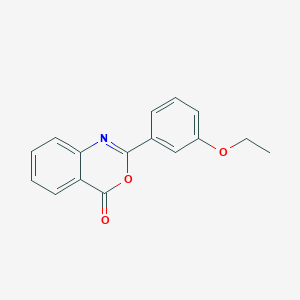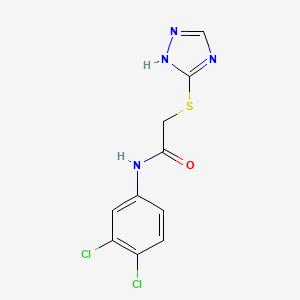![molecular formula C17H20N4O2 B5540707 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and agriculture.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Mechanisms
The chemical compound 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine, due to its complex structure and interactions, has been studied across various contexts in scientific research, particularly focusing on its pharmacological effects and mechanisms within different biological systems. Although direct studies on this exact compound are limited, related research on compounds with similar structures provides insight into potential pharmacological applications and mechanisms.
Potential Therapeutic Applications
Research into compounds with similar structural components has shown promise in the treatment of various diseases. For example, studies on related piperazine and pyrimidine derivatives have explored their roles in treating conditions like hypertension, infectious diseases, and cancer. Piperazine compounds, for instance, have been investigated for their vasodilatory properties in the treatment of hypertension, demonstrating how structural components akin to this compound could be relevant in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970)[https://consensus.app/papers/treatment-hypertension-vasodilator-combination-gilmore/67d3a91d24d55bb7a82171b4d9729a0c/?utm_source=chatgpt].
Impact on Drug Metabolism and Disposition
Furthermore, the metabolism and disposition of pharmaceuticals are crucial areas of research, where derivatives of piperazine and pyrimidine have been extensively studied. These studies help in understanding how such compounds are processed by the body, which is essential for developing effective and safe medications. For example, the metabolism of HIV-1 protease inhibitors (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt] and the characterization of radioligands for receptor studies in the brain (Osman et al., 1996)[https://consensus.app/papers/characterization-metabolites-5ht1a-receptor-osman/095c01a597e15b68b1a21a9dcdb35951/?utm_source=chatgpt] illustrate the broad range of pharmacokinetic and pharmacodynamic research relevant to compounds like this compound.
Research on Receptor Binding and Imaging
Compounds containing elements of the structure found in this compound have been utilized in receptor binding studies and imaging techniques. For instance, research on benzamides and their ability to visualize breast tumors through sigma receptor binding highlights the potential diagnostic applications of similar compounds (Caveliers et al., 2002)[https://consensus.app/papers/sigma-receptor-scintigraphy-caveliers/65c5343c5f285203bf0fd677e142690c/?utm_source=chatgpt].
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-20-10-12-21(13-11-20)16(22)14-4-6-15(7-5-14)23-17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVCWZHSBDLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)
![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

